Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including azetidine, piperidine, and difluorobenzoyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate typically involves a multi-step process. One common method includes the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The azetidine and piperidine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The difluorobenzoyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: These compounds share the azetidine ring and have similar reactivity and applications.
Piperidine derivatives: Compounds with piperidine rings are widely used in medicinal chemistry.
Difluorobenzoyl compounds: These compounds are known for their enhanced binding properties in biological systems.
Uniqueness
Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O4/c1-2-27-19(26)12-5-7-22(8-6-12)18(25)14-10-23(11-14)17(24)13-3-4-15(20)16(21)9-13/h3-4,9,12,14H,2,5-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJRSORYEDPLLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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